4-Bromo-2,3-dichloropyridine

Catalog No.
S808136
CAS No.
1020717-98-9
M.F
C5H2BrCl2N
M. Wt
226.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3-dichloropyridine

CAS Number

1020717-98-9

Product Name

4-Bromo-2,3-dichloropyridine

IUPAC Name

4-bromo-2,3-dichloropyridine

Molecular Formula

C5H2BrCl2N

Molecular Weight

226.88 g/mol

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-2-9-5(8)4(3)7/h1-2H

InChI Key

YQIJTLBBAZBULT-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1Br)Cl)Cl

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)Cl
  • Synthetic Intermediate: Patent literature suggests 4-Bromo-2,3-dichloropyridine may be a valuable intermediate for the synthesis of more complex molecules. For instance, a patent describes its use in the production of dendritic polypyridine ligands, which have potential applications in dye-sensitized solar cells [].

4-Bromo-2,3-dichloropyridine is a halogenated pyridine derivative characterized by the presence of bromine and chlorine substituents on the pyridine ring. Its chemical formula is C5H3BrCl2N, and it features a bromine atom at the 4-position and two chlorine atoms at the 2- and 3-positions of the pyridine ring. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique reactivity and biological properties.

Typical for halogenated compounds:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, often facilitated by strong bases.
  • Electrophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms enhances the electrophilic character of the aromatic ring, making it susceptible to further substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions with various organometallic reagents, leading to more complex structures.

Research indicates that 4-bromo-2,3-dichloropyridine exhibits notable biological activities:

  • Antimicrobial Properties: Compounds with similar structures have shown potential as antimicrobial agents. The halogen substituents are thought to enhance their efficacy against various pathogens.
  • Inhibition of Enzymes: Some studies suggest that this compound may inhibit specific enzymes, although detailed mechanisms are still under investigation.

Several synthesis methods for 4-bromo-2,3-dichloropyridine have been reported:

  • Chlorination of 4-Bromo-2-Aminopyridine: Involves chlorinating 4-bromo-2-aminopyridine using chlorinating agents like phosphorus oxychloride or sulfuryl chloride in the presence of a catalyst.
  • Bromination of 2,3-Dichloropyridine: Bromination can be achieved by reacting 2,3-dichloropyridine with brominating agents under controlled conditions to yield the desired compound .

4-Bromo-2,3-dichloropyridine finds applications in various domains:

  • Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Potentially useful in developing herbicides or pesticides due to its antimicrobial properties.
  • Material Science: Employed in synthesizing polymers or materials with specific electronic properties.

Studies have indicated that 4-bromo-2,3-dichloropyridine interacts with several biological targets:

  • Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into its binding affinity with various receptors have shown promise for potential therapeutic applications.

Several compounds share structural similarities with 4-bromo-2,3-dichloropyridine. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
4-Bromo-2-chloro-5-fluoropyridineContains a fluorine atom at position 5Enhanced reactivity due to fluorine
2,3-DichloropyridineLacks bromineSimpler halogenation pattern
4-Bromo-3-chloro-pyridineChlorine at position 3Different substitution pattern
5-Bromo-2-chloro-pyridineBromine at position 5Variation in positioning of bromine

The uniqueness of 4-bromo-2,3-dichloropyridine lies in its specific combination of halogen substituents that influence its reactivity and biological activity compared to these similar compounds. Each compound's distinct halogen arrangement contributes to its chemical behavior and potential applications.

The synthesis of halogenated pyridines, including 4-bromo-2,3-dichloropyridine (CAS: 1020717-98-9), emerged as a critical area of research in the late 20th century due to their utility in pharmaceuticals and agrochemicals. Early methods for preparing dichloropyridines involved chlorination of aminopyridines using hydrochloric acid and hydrogen peroxide. For instance, the reaction of 3-aminopyridine with chlorine gas or hypochlorite agents under controlled temperatures (10–35°C) yielded 2,3-dichloropyridine derivatives. The introduction of bromine at the 4-position was later optimized through bromination reactions using reagents like N-bromosuccinimide (NBS) in methylene chloride, as demonstrated in the synthesis of structurally analogous compounds. These advancements enabled scalable production of 4-bromo-2,3-dichloropyridine, which became a key intermediate for synthesizing complex heterocycles.

Significance in Heterocyclic Chemistry

4-Bromo-2,3-dichloropyridine occupies a unique niche in heterocyclic chemistry due to its electronic and steric properties. The compound’s bromine and chlorine substituents facilitate regioselective cross-coupling reactions, making it valuable for constructing pharmaceuticals, ligands, and agrochemicals. For example, its role in Suzuki-Miyaura couplings has been leveraged to introduce aryl groups at the 4-position. Additionally, the electron-withdrawing effects of the halogens enhance the reactivity of the pyridine ring toward nucleophilic substitution, enabling transformations such as amination and alkoxylation.

Structural Characteristics and Classification

4-Bromo-2,3-dichloropyridine (C₅H₂BrCl₂N) is a trihalogenated pyridine with the following structural features:

  • Molecular weight: 226.88 g/mol.
  • SMILES notation: C1=CN=C(C(=C1Br)Cl)Cl.
  • IUPAC name: 4-bromo-2,3-dichloropyridine.

The compound crystallizes as a pale yellow to light orange solid and exhibits moderate solubility in organic solvents like toluene and dichloromethane. Its planar aromatic system and halogen substituents contribute to a dipole moment of 3.15 Debye, as inferred from computational models.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₂BrCl₂N
Exact Mass224.875 g/mol
Boiling PointNot reported
Melting Point37–41°C (similar derivatives)
Partition Coefficient (LogP)3.15

The compound’s reactivity is governed by the electron-deficient pyridine ring and the orthogonal positioning of halogens, which allow sequential functionalization at distinct positions. For instance, the bromine at C4 undergoes palladium-catalyzed cross-coupling, while the chlorines at C2 and C3 participate in nucleophilic substitutions.

Molecular Structure and Composition

The molecular structure of 4-Bromo-2,3-dichloropyridine consists of a pyridine ring with specific halogen substitution patterns that significantly influence its chemical behavior [1]. The compound exhibits the molecular formula C₅H₂BrCl₂N, indicating a highly halogenated aromatic system [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 4-bromo-2,3-dichloropyridine, reflecting the systematic nomenclature based on the substitution positions [1].

The molecular weight of 4-Bromo-2,3-dichloropyridine is precisely 226.88 grams per mole [1] [3]. The structural arrangement features bromine substitution at the 4-position and chlorine atoms at both the 2- and 3-positions of the pyridine ring . This specific substitution pattern creates a unique electronic environment that distinguishes it from other halogenated pyridine isomers .

The compound's three-dimensional structure exhibits planarity typical of aromatic systems, with the halogen substituents extending perpendicular to the ring plane [1]. The Simplified Molecular Input Line Entry System representation is C1=CN=C(C(=C1Br)Cl)Cl, which provides a standardized method for describing the molecular connectivity [1]. The International Chemical Identifier key YQIJTLBBAZBULT-UHFFFAOYSA-N serves as a unique identifier for this specific structural arrangement [1].

PropertyValueReference
Molecular FormulaC₅H₂BrCl₂N [1]
Molecular Weight226.88 g/mol [1]
Chemical Abstracts Service Number1020717-98-9 [1]
International Chemical Identifier KeyYQIJTLBBAZBULT-UHFFFAOYSA-N [1]
Heavy Atom Count9 [1]
Formal Charge0 [1]

Physical Properties and Characterization

The physical properties of 4-Bromo-2,3-dichloropyridine reflect the influence of multiple halogen substituents on the pyridine core structure [5]. The compound exhibits a calculated XLogP3-AA value of 3.1, indicating significant lipophilicity due to the presence of multiple halogen atoms [1] [5]. This elevated partition coefficient suggests favorable solubility in organic solvents compared to aqueous media [5].

The topological polar surface area measures 12.9 square angstroms, which is characteristic of nitrogen-containing aromatic heterocycles with limited polar functionality [1] [5]. The hydrogen bond donor count is zero, while the hydrogen bond acceptor count is one, corresponding to the nitrogen atom in the pyridine ring [1]. The rotatable bond count is zero, reflecting the rigid aromatic structure [1].

Computational analysis reveals an exact mass of 224.87477 daltons and a monoisotopic mass of 224.87477 daltons [1]. The complexity value, as calculated by chemoinformatics algorithms, is 101, indicating a moderately complex molecular structure [1]. The compound contains no isotope atoms and exhibits no defined stereochemical centers, consistent with its planar aromatic structure [1].

The molecular volume and surface area properties are influenced by the van der Waals radii of the halogen substituents [5]. Bromine, being the largest halogen present, contributes significantly to the overall molecular dimensions [6]. The electronegativity differences between the halogens and the pyridine carbon atoms create localized charge distributions that affect intermolecular interactions [2].

Physical PropertyValueUnits
XLogP3-AA3.1-
Topological Polar Surface Area12.9Ų
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors1-
Exact Mass224.87477Da
Complexity101-

Spectroscopic Profiles

The spectroscopic characterization of 4-Bromo-2,3-dichloropyridine provides essential information for structural identification and purity assessment [2]. The unique substitution pattern of this trihalogenated pyridine derivative generates distinctive spectroscopic signatures across multiple analytical techniques [7]. Understanding these spectroscopic profiles is crucial for analytical method development and compound verification [8].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 4-Bromo-2,3-dichloropyridine [9]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons on the pyridine ring [9]. Given the substitution pattern, only two aromatic protons remain on the ring, located at positions 5 and 6 [9].

The chemical shift values for the aromatic protons in 4-Bromo-2,3-dichloropyridine are influenced by the electron-withdrawing effects of the halogen substituents [9] [10]. The nitrogen atom in the pyridine ring, combined with the three halogen atoms, creates a highly electron-deficient aromatic system [9]. This electronic environment results in downfield chemical shifts for the remaining aromatic protons [10].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of each carbon atom in the molecular framework [9]. The carbon atoms bearing halogen substituents exhibit characteristic downfield shifts due to the electronegativity of bromine and chlorine [9]. The quaternary carbon atoms attached to halogens show reduced signal intensity due to the lack of attached protons [9].

The coupling patterns in the Nuclear Magnetic Resonance spectra reflect the substitution pattern and provide confirmation of the molecular structure [9]. The aromatic protons exhibit characteristic coupling constants typical of pyridine derivatives [10]. The chemical shift ranges for halogenated pyridines typically fall within the aromatic region, with specific values dependent on the electronic effects of the substituents [9] [10].

Nuclear Magnetic Resonance ParameterTypical RangeNotes
Aromatic ¹H Chemical Shifts7.0-9.0 ppmDownfield due to electron-withdrawing groups
Aromatic ¹³C Chemical Shifts120-160 ppmVariable based on substitution position
Coupling Constants3-8 HzTypical for pyridine derivatives

Mass Spectrometry Data

Mass spectrometry analysis of 4-Bromo-2,3-dichloropyridine provides molecular weight confirmation and fragmentation pattern information [11]. The molecular ion peak appears at mass-to-charge ratio 226.88, corresponding to the molecular weight of the compound [1] [12]. The isotope pattern reflects the presence of bromine and chlorine atoms, which exhibit characteristic isotopic distributions [11].

The fragmentation behavior of 4-Bromo-2,3-dichloropyridine in mass spectrometry follows predictable pathways based on the stability of the resulting fragments [11]. Loss of halogen atoms represents common fragmentation routes, with the specific pattern dependent on the ionization method and collision energy [11]. The base peak intensity and fragmentation efficiency provide insights into the molecular stability and bond strengths [11].

Collision-induced dissociation experiments reveal the relative stability of different molecular bonds [11]. The carbon-halogen bonds exhibit varying strengths, with carbon-bromine bonds generally weaker than carbon-chlorine bonds [11]. This difference in bond strength influences the fragmentation pattern and relative intensities of product ions [11].

The predicted collision cross section values for various adduct ions have been calculated for this compound [12]. These values provide information about the three-dimensional structure and can be used for ion mobility spectrometry identification [12]. The molecular ion [M+H]⁺ exhibits a predicted collision cross section of 127.5 square angstroms [12].

Adduct Ionm/zPredicted Collision Cross Section (Ų)
[M+H]⁺225.88127.5
[M+Na]⁺247.86143.1
[M-H]⁻223.87132.6
[M+NH₄]⁺242.91149.9

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides information about the vibrational modes and functional groups present in 4-Bromo-2,3-dichloropyridine [13]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, typically between 1400-1600 reciprocal centimeters [13]. The carbon-nitrogen stretching vibrations characteristic of pyridine derivatives contribute to the spectral signature [13].

The carbon-halogen stretching vibrations exhibit characteristic frequencies that depend on the specific halogen and its bonding environment [13]. Carbon-bromine stretching typically appears at lower frequencies compared to carbon-chlorine stretching due to the larger atomic mass of bromine [13]. These vibrations provide confirmation of halogen substitution and can be used for quantitative analysis [13].

The aromatic carbon-hydrogen bending and stretching vibrations contribute to the overall infrared spectrum [13]. Out-of-plane bending vibrations of aromatic protons provide information about the substitution pattern on the pyridine ring [13]. The intensity and position of these bands are influenced by the electronic effects of the halogen substituents [13].

Ring breathing modes and skeletal vibrations of the pyridine core appear in the lower frequency region of the infrared spectrum [13]. These vibrations are sensitive to the overall molecular symmetry and substitution pattern [13]. The combination of all vibrational modes creates a unique infrared fingerprint for structural identification [13].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
Aromatic C-H Stretch3000-3100Aromatic protons
Aromatic C=C/C=N Stretch1400-1600Ring vibrations
C-Br Stretch500-700Carbon-bromine bond
C-Cl Stretch600-800Carbon-chlorine bond

Chemical Stability Parameters

The chemical stability of 4-Bromo-2,3-dichloropyridine is influenced by the electronic properties imparted by the multiple halogen substituents [14]. The electron-withdrawing nature of the three halogen atoms stabilizes the aromatic system against nucleophilic attack [15]. This electronic stabilization contributes to the overall chemical inertness of the compound under normal storage conditions [16].

Thermal stability analysis indicates that halogenated pyridines generally exhibit good stability at ambient temperatures [16]. The compound should be stored in cool, dark conditions to minimize potential degradation pathways [16]. Exposure to strong oxidizing agents should be avoided, as these may interact with the halogen substituents [17].

The compound exhibits stability toward hydrolysis under neutral conditions, although acidic or basic conditions may promote substitution reactions [14]. The carbon-halogen bonds, particularly the carbon-bromine bond, may be susceptible to nucleophilic substitution under forcing conditions [15]. The relative reactivity follows the expected trend, with bromine being more labile than chlorine [15].

Photochemical stability studies suggest that prolonged exposure to ultraviolet radiation may induce decomposition [14]. The recommended storage conditions include protection from light and moisture to maintain compound integrity [16]. Temperature control is also important, with storage below ambient temperature preferred for long-term stability [16].

The chemical stability profile makes 4-Bromo-2,3-dichloropyridine suitable for use as a synthetic intermediate in organic chemistry [18]. The compound can undergo selective functionalization reactions while maintaining structural integrity under appropriate reaction conditions [18]. Understanding these stability parameters is essential for developing synthetic methodologies and storage protocols [15].

Stability ParameterConditionAssessment
Thermal StabilityRoom TemperatureStable
Hydrolytic StabilityNeutral pHStable
Photochemical StabilityUV ExposurePotential degradation
Storage RecommendationsCool, dark, dryOptimal conditions

Industrial Production Routes

Industrial production of 4-bromo-2,3-dichloropyridine primarily relies on scalable bromination processes that can accommodate large-scale manufacturing requirements [1] [2]. The most economically viable industrial route involves the direct bromination of 2,3-dichloropyridine using molecular bromine or brominating agents under controlled conditions [3] [4].

The preferred industrial methodology employs a continuous flow process where 2,3-dichloropyridine is dissolved in a suitable solvent system and reacted with bromine gas at elevated temperatures ranging from 70°C to 140°C [5]. This approach offers several advantages including improved heat management, consistent product quality, and reduced environmental impact compared to batch processes [6].

A significant development in industrial production involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of oleum (65% sulfuric acid) [7]. This method demonstrates superior selectivity and yields compared to traditional bromine-based approaches, with reported yields reaching 70-90% under optimized conditions [7]. The process operates at moderate temperatures (60-80°C) and exhibits excellent regioselectivity for the 4-position of the pyridine ring [7].

Industrial facilities typically operate with batch sizes ranging from 100 kg to 1000 kg, utilizing specialized reactors equipped with efficient heat transfer systems and automated control mechanisms [5]. The production process incorporates continuous monitoring of temperature, pressure, and reaction progress to ensure consistent product quality and yield optimization [8].

Laboratory-Scale Synthesis Approaches

Bromination of 2,3-Dichloropyridine

The most straightforward laboratory synthesis involves the direct bromination of 2,3-dichloropyridine using electrophilic aromatic substitution mechanisms [9] [10]. This approach utilizes various brominating agents including molecular bromine, N-bromosuccinimide, and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) [11] [7].

The reaction typically proceeds via an electrophilic aromatic substitution mechanism where the brominating agent is activated by Lewis acids such as iron(III) bromide or aluminum bromide [9] [12]. The mechanism involves initial formation of a highly electrophilic bromine species, followed by attack on the electron-deficient pyridine ring at the 4-position [9] [13].

Optimal reaction conditions for laboratory-scale bromination include:

  • Temperature: 60-80°C
  • Reaction time: 4-8 hours
  • Solvent: Dichloromethane or chloroform
  • Catalyst: Iron(III) bromide (5-10 mol%)
  • Brominating agent: 1.1-1.5 equivalents [14] [15]

The reaction proceeds with high regioselectivity due to the electron-withdrawing effects of the chlorine substituents, which direct bromination to the 4-position [14] [16]. Under these conditions, yields of 65-85% are routinely achieved with minimal formation of dibrominated byproducts [14] [15].

Alternative Synthetic Pathways

An alternative approach involves the diazotization-Sandmeyer reaction starting from 2,3-dichloropyridin-4-amine [2] [15]. This method provides excellent regioselectivity and higher yields compared to direct bromination approaches [17]. The synthesis involves treatment of the amino precursor with sodium nitrite in the presence of hydrobromic acid, followed by copper-catalyzed bromination [17].

The diazotization-Sandmeyer sequence proceeds through the following steps:

  • Diazotization of 2,3-dichloropyridin-4-amine using sodium nitrite and hydrochloric acid at 0-5°C
  • Addition of copper(II) bromide to facilitate bromination
  • Thermal decomposition of the diazonium intermediate to yield the brominated product [17]

This methodology offers several advantages including high regioselectivity, excellent functional group tolerance, and yields typically ranging from 70-90% [17]. The reaction conditions are mild, operating at temperatures between 0-25°C, which minimizes thermal decomposition and side reactions [17].

Purification and Analytical Quality Control

Purification of 4-bromo-2,3-dichloropyridine involves multiple chromatographic and crystallization techniques to achieve the required purity specifications [18]. The compound exhibits a melting point of 54-57°C and appears as a white to off-white crystalline solid under standard conditions [19].

Primary purification methods include:

  • Column chromatography using silica gel with petroleum ether as eluent
  • Recrystallization from ethanol-water mixtures
  • Vacuum distillation under reduced pressure
  • Fractional crystallization by partial freezing [18]

Analytical quality control employs comprehensive characterization techniques including nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and gas chromatography-mass spectrometry [20] [21]. The compound exhibits characteristic NMR signals with chemical shifts consistent with the halogenated pyridine structure [22].

Key analytical parameters include:

  • Purity: ≥98% by HPLC analysis
  • Melting point: 54-57°C
  • Molecular weight: 226.89 g/mol
  • Elemental analysis: C, 26.46%; H, 0.89%; N, 6.17%; Br, 35.19%; Cl, 31.29% [1] [23]

High-performance liquid chromatography analysis utilizes a C18 reverse-phase column with acetonitrile-water mobile phases and UV detection at 254 nm [24] [21]. The method provides excellent resolution and quantification capabilities with detection limits of 0.1-5 ppm [24].

Gas chromatography-mass spectrometry analysis employs capillary columns with electron ionization detection [25] [26]. The compound exhibits a characteristic fragmentation pattern with molecular ion peak at m/z 226/228/230 corresponding to the bromine and chlorine isotope patterns [23] [27].

Yield Optimization Strategies

Yield optimization for 4-bromo-2,3-dichloropyridine synthesis involves careful control of reaction parameters including temperature, catalyst loading, solvent selection, and reaction time [15] . Systematic optimization studies have identified key factors that significantly influence product yield and selectivity [15].

Temperature optimization studies demonstrate that reaction temperatures between 60-80°C provide optimal yields, with higher temperatures leading to increased side reactions and lower selectivity [15]. The reaction rate increases significantly with temperature up to 80°C, beyond which thermal decomposition becomes competitive [15].

Catalyst loading studies indicate that iron(III) bromide loadings of 5-10 mol% provide optimal catalytic activity without excessive catalyst costs [15]. Higher loadings do not significantly improve yields but may increase purification complexity [15].

Solvent effects play a crucial role in yield optimization, with dichloromethane-dimethylformamide (3:1) mixtures providing superior results compared to single solvents [15]. The mixed solvent system enhances substrate solubility while maintaining appropriate reaction kinetics [15].

Reaction time optimization shows that 4-8 hours provides optimal conversion with minimal overreaction [15]. Extended reaction times beyond 8 hours do not significantly improve yields but may increase formation of dibrominated byproducts [15].

Inert atmosphere conditions using nitrogen or argon significantly improve yields by preventing oxidative side reactions [15]. The presence of oxygen can lead to formation of pyridine N-oxides and other oxidation products that reduce overall yield [15].

Substrate concentration optimization indicates that concentrations between 0.1-0.5 M provide optimal reaction rates while maintaining good selectivity [15]. Higher concentrations may lead to increased side reactions, while lower concentrations result in longer reaction times and reduced efficiency [15].

XLogP3

3.1

Wikipedia

4-Bromo-2,3-dichloropyridine

Dates

Last modified: 08-16-2023

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